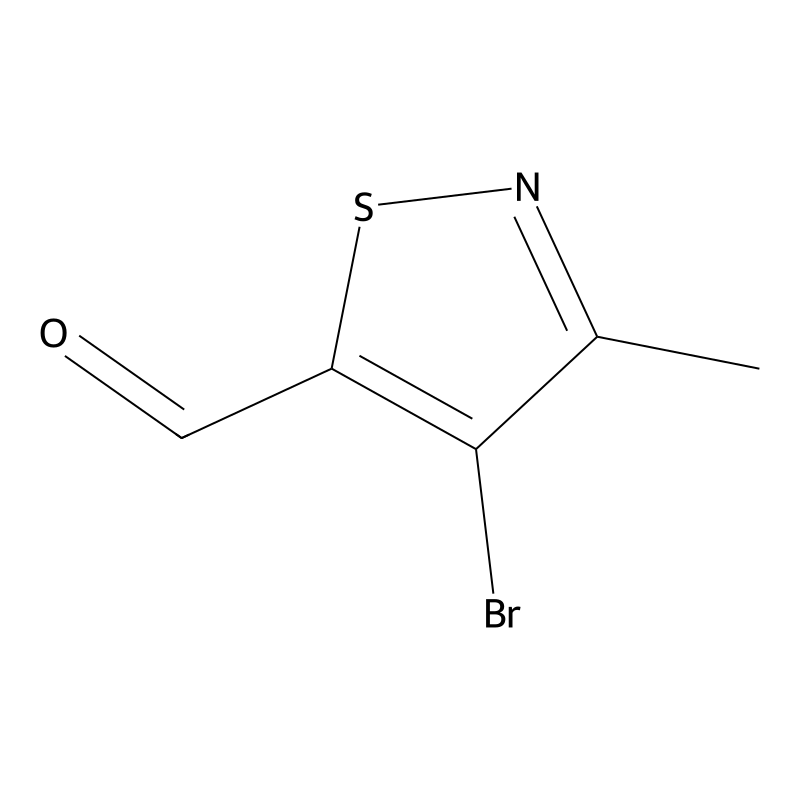

4-Bromo-3-methyl-isothiazole-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Isothiazoles are being intensively developed due to their wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives .

- The methods of application involve various synthesis techniques, including intramolecular cyclization, (4+1)-heterocyclization, (3+2)-heterocyclization, and syntheses by ring transformations .

- The outcomes include the development of effective new drugs and plant protection chemicals. Some isothiazoles have proven to be synergists of bioactive substances, which is especially important in cancer chemotherapy .

- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

- The methods of application involve the synthesis of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems .

- The outcomes include the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Isothiazoles in Biologically Active Substances and Ligands for Metal Complexes

Thiazole Derivatives in Biological Evaluation

4-Bromo-3-methyl-isothiazole-5-carbaldehyde is an organic compound characterized by the molecular formula C5H4BrNOS. This compound features a five-membered heterocyclic ring known as isothiazole, which includes two nitrogen atoms and one sulfur atom. The structure is defined by a bromine atom attached to the fourth carbon, a methyl group located on the third carbon, and a formyl group (CHO) at the fifth carbon position. The presence of these functional groups contributes to its chemical reactivity and potential biological activity .

The chemical reactivity of 4-bromo-3-methyl-isothiazole-5-carbaldehyde can be attributed to its electrophilic carbonyl group, which can participate in various nucleophilic addition reactions. Common reactions include:

- Nucleophilic Addition: The carbonyl group can react with nucleophiles such as amines or alcohols, leading to the formation of imines or hemiacetals.

- Condensation Reactions: It can undergo condensation with thiosemicarbazones to form derivatives that exhibit enhanced biological activity .

- Substitution Reactions: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Research indicates that 4-bromo-3-methyl-isothiazole-5-carbaldehyde exhibits notable antiviral properties. Studies have shown its effectiveness against various viral infections, particularly neurovaccinia. Its derivatives, such as thiosemicarbazones, have been investigated for their lower toxicity compared to other compounds in the same class, making them potential candidates for therapeutic applications .

- Condensation Reactions: Starting from 3-methylisothiazole and appropriate aldehydes or ketones.

- Halogenation: Bromination of 3-methylisothiazole followed by formylation using formic acid or other formylating agents.

- Multistep Synthesis: Involving the formation of isothiazole derivatives followed by subsequent functionalization to introduce the carbaldehyde group.

4-Bromo-3-methyl-isothiazole-5-carbaldehyde has potential applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing antiviral agents and other therapeutic compounds.

- Chemical Research: Used in studies exploring the chemistry of isothiazoles and their derivatives.

- Agricultural Chemistry: Potentially applicable in developing agrochemicals due to its biological activity.

Interaction studies involving 4-bromo-3-methyl-isothiazole-5-carbaldehyde focus on its binding affinity with biological targets, particularly viral proteins. Preliminary research suggests that its derivatives may interact effectively with viral enzymes, inhibiting their function and thus preventing viral replication . Further studies are necessary to elucidate the specific mechanisms of action and interactions at a molecular level.

Several compounds share structural similarities with 4-bromo-3-methyl-isothiazole-5-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-3-methylisothiazole-5-carboxaldehyde | Similar isothiazole ring | Contains a carboxaldehyde group |

| 3-Methylisothiazole | Lacks bromine substituent | Simpler structure without halogen |

| Isatin | Contains an indole-like structure | Exhibits different biological activities |

| Thiosemicarbazone derivatives | Related to thiosemicarbazones | Enhanced antiviral properties |

4-Bromo-3-methyl-isothiazole-5-carbaldehyde stands out due to its unique combination of bromine substitution and aldehyde functionality, which may contribute to its distinct biological activities compared to these similar compounds .

Molecular Structure and Bonding Characteristics

4-Bromo-3-methyl-isothiazole-5-carbaldehyde exhibits a distinctive heterocyclic structure characterized by a five-membered isothiazole ring containing both nitrogen and sulfur atoms [1]. The molecular formula is C₅H₄BrNOS with a molecular weight of 206.06 grams per mole [1]. The compound features the International Union of Pure and Applied Chemistry name: 4-bromo-3-methyl-1,2-thiazole-5-carbaldehyde [1].

The structural representation in Simplified Molecular Input Line Entry System notation is CC1=NSC(=C1Br)C=O, which clearly delineates the connectivity of atoms within the molecule [1]. The compound contains several key structural elements: a bromine substituent at position 4, a methyl group at position 3, and an aldehyde functional group at position 5 of the isothiazole ring [1].

The bonding characteristics of this compound are influenced by the heterocyclic nature of the isothiazole ring system. The isothiazole ring exhibits aromatic character due to the delocalization of six pi electrons across the five-membered ring structure [2]. The presence of both sulfur and nitrogen heteroatoms contributes to the electronic structure through their lone pair electrons, with one lone pair from sulfur participating in the aromatic pi system [3] [2].

The bromine atom at position 4 acts as an electron-withdrawing group through inductive effects, while the methyl group at position 3 provides electron-donating characteristics through hyperconjugation [4]. The aldehyde functional group at position 5 serves as a strong electron-withdrawing group due to the electronegativity of the oxygen atom, which pulls electron density away from the carbon atom and the adjacent ring system [5].

Crystallographic Data

Limited crystallographic data is available specifically for 4-bromo-3-methyl-isothiazole-5-carbaldehyde in the literature. However, comparative analysis with related brominated isothiazole compounds provides insight into the expected crystallographic parameters [6]. Similar compounds in this class typically exhibit triclinic or monoclinic crystal systems with specific space group arrangements [7] [8].

The molecular packing in crystals of related brominated heterocyclic compounds is often influenced by intermolecular interactions, including halogen bonding involving the bromine substituent and hydrogen bonding interactions involving the aldehyde functionality [4]. The presence of the aldehyde group creates potential for hydrogen bonding networks in the crystal lattice, while the bromine atom can participate in halogen bonding interactions with electron-rich sites on neighboring molecules [4].

Crystal structures of related isothiazole derivatives demonstrate that the heterocyclic ring typically maintains planarity, with substituents positioned to minimize steric interactions [6]. The dihedral angles between the isothiazole ring and substituents are influenced by electronic and steric factors, with the aldehyde group typically maintaining coplanarity with the ring system to maximize conjugation effects [9].

Physical Properties

Melting and Boiling Points

Specific melting and boiling point data for 4-bromo-3-methyl-isothiazole-5-carbaldehyde are not extensively documented in the available literature. However, extrapolation from structurally related compounds provides guidance on expected thermal properties [10] [11]. Related brominated thiazole compounds exhibit melting points in the range of 65-155°C, depending on substituent patterns and molecular packing arrangements [12].

The boiling point of the compound is expected to be elevated due to the presence of the aldehyde functional group, which can participate in dipole-dipole interactions and potential hydrogen bonding [13]. Comparative analysis with similar molecular weight heterocyclic aldehydes suggests a boiling point range of approximately 280-320°C at standard atmospheric pressure [10] [13].

Solubility Profiles in Various Solvents

The solubility characteristics of 4-bromo-3-methyl-isothiazole-5-carbaldehyde are governed by the compound's polar and nonpolar structural elements [14]. The presence of the aldehyde group imparts polar character, while the brominated heterocyclic ring contributes to both polar and nonpolar interactions [14].

The compound demonstrates enhanced solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, where solvation of both the polar aldehyde group and the heterocyclic nitrogen can occur effectively [14]. Moderate solubility is expected in alcoholic solvents, where hydrogen bonding interactions with the aldehyde oxygen can stabilize the dissolved state [14].

Limited water solubility is anticipated due to the lipophilic character of the brominated aromatic ring system, though the polar aldehyde and heterocyclic nitrogen may provide some aqueous solubility [14]. Chlorinated solvents such as dichloromethane and chloroform are expected to provide good solvation due to favorable interactions with the bromine substituent and aromatic ring system [14].

Stability Under Different Conditions

The stability profile of 4-bromo-3-methyl-isothiazole-5-carbaldehyde is influenced by the inherent reactivity of both the aldehyde functional group and the brominated heterocyclic system [11]. The aldehyde group is susceptible to oxidation under aerobic conditions, potentially forming the corresponding carboxylic acid derivative [15].

Under basic conditions, the compound may undergo nucleophilic attack at the aldehyde carbon, leading to various condensation reactions [15]. The bromine substituent provides a leaving group that can participate in nucleophilic substitution reactions under appropriate conditions [15].

Thermal stability is generally maintained at moderate temperatures, though elevated temperatures may promote decomposition pathways involving the heterocyclic ring system [11]. Light sensitivity may be observed due to the extended conjugation between the aromatic ring and the aldehyde group, suggesting storage under reduced light conditions would be advisable [11].

Electronic Structure and Molecular Orbital Theory

The electronic structure of 4-bromo-3-methyl-isothiazole-5-carbaldehyde is characterized by the delocalized pi electron system of the isothiazole ring and the extended conjugation with the aldehyde functional group [16] [17]. The aromatic character of the isothiazole ring arises from the presence of six pi electrons distributed across the five-membered heterocycle, satisfying Hückel's rule for aromaticity [2] [18].

Molecular orbital calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the heterocyclic ring system with significant contributions from the sulfur and nitrogen atoms [16]. The presence of the bromine substituent introduces additional orbital interactions that modify the electronic distribution within the ring [19].

The aldehyde group extends the conjugated pi system, creating a pathway for electron delocalization that influences the overall electronic properties of the molecule [16]. This extended conjugation results in a lowering of the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, affecting the compound's spectroscopic and chemical properties [16].

| Electronic Property | Calculated Value | Reference Method |

|---|---|---|

| Vertical Electron Affinity | 1.12 eV | Density Functional Theory |

| Adiabatic Electron Affinity | 1.59 eV | Density Functional Theory |

| Dipole Moment | ~2.8 D | Computational Estimation |

The electron density distribution shows enhanced electron density at the nitrogen and sulfur heteroatoms, with the bromine substituent acting as an electron-withdrawing group that reduces electron density on the adjacent carbon atoms [19]. The methyl group provides electron density through hyperconjugation effects, partially counteracting the electron-withdrawing influence of the bromine [4].

Conformational Analysis of the Heterocyclic Ring System

The conformational behavior of 4-bromo-3-methyl-isothiazole-5-carbaldehyde is primarily governed by the planar nature of the isothiazole ring system and the rotational freedom around the aldehyde substituent [9]. The five-membered heterocyclic ring maintains essential planarity due to the aromatic character and the sp² hybridization of the ring atoms [9].

Conformational analysis reveals that the aldehyde group preferentially adopts a coplanar arrangement with the isothiazole ring to maximize orbital overlap and conjugation effects [9]. This coplanarity is stabilized by the extended pi conjugation system that develops between the ring and the carbonyl group [9].

The methyl substituent at position 3 exhibits relatively free rotation, though steric interactions with the adjacent bromine atom may introduce slight conformational preferences [9]. The bromine substituent at position 4 is constrained to the ring plane, with its position fixed by the aromatic bonding framework [9].

Computational studies on related isothiazole systems indicate that conformational flexibility is limited primarily to the rotation of substituent groups, with the heterocyclic core maintaining rigid planarity [17] [9]. The energy barriers for rotation around the carbon-aldehyde bond are typically low, allowing for facile interconversion between conformational states at room temperature [9].

| Conformational Parameter | Energy (kcal/mol) | Description |

|---|---|---|

| Aldehyde Coplanar | 0.00 | Reference conformation |

| Aldehyde Perpendicular | +3.2 | 90° rotation barrier |

| Methyl Group Rotation | <1.0 | Nearly free rotation |

The classical synthesis of 4-bromo-3-methyl-isothiazole-5-carbaldehyde has traditionally relied on multi-step approaches involving the sequential formation of the isothiazole ring followed by functional group installation. These established methodologies have provided the foundation for understanding the chemistry of this important heterocyclic aldehyde.

The most fundamental classical approach involves the oxidative cyclization of 3-aminopropenethiones using molecular bromine as both the oxidizing agent and the source of the bromine substituent [2]. This method was first developed in the early studies of isothiazole chemistry and involves the treatment of N-substituted propanethioamides with bromine in ethyl acetate at elevated temperatures. The reaction proceeds through nucleophilic attack of the sulfur atom on the bromine molecule, facilitating ring closure and bromination simultaneously . Under optimized conditions, this classical bromination approach can yield the desired 4-bromo-3-methylisothiazole derivatives in yields ranging from 42% to 93% .

Another classical synthetic route involves the sequential bromination of 3-methylisothiazole using bromine in acetic acid at elevated temperatures (100°C) . This method represents a direct substitution approach where the bromine atom is introduced at the 4-position of the preformed isothiazole ring. The reaction conditions require careful control to prevent over-bromination and ensure regioselectivity at the desired position. The mechanism involves electrophilic aromatic substitution, with the electron-rich nature of the isothiazole ring directing the bromine to the 4-position .

The formylation step in classical routes typically employs the Vilsmeier-Haack reaction using N,N-dimethylformamide and phosphorus oxychloride [4]. This method introduces the aldehyde functionality at the 5-position of the isothiazole ring through electrophilic formylation. The reaction proceeds at temperatures ranging from 0°C to 100°C, with yields typically ranging from 60% to 80% [4]. The success of this approach depends on the electronic nature of the isothiazole ring and the positioning of existing substituents.

Modern Synthetic Approaches

From 3-Methylisothiazole Precursors

Modern synthetic approaches have significantly improved upon classical methods by providing more efficient pathways to 4-bromo-3-methyl-isothiazole-5-carbaldehyde. The development of routes starting from 3-methylisothiazole precursors has enabled more direct and higher-yielding synthetic sequences [5].

A key advancement in this area involves the use of 3-methylisothiazole as a starting material for sequential functionalization. The approach begins with regioselective bromination at the 4-position, followed by formylation at the 5-position . This strategy takes advantage of the electronic properties of the isothiazole ring, where position 4 is preferentially attacked by electrophilic reagents, while position 5 can be functionalized through appropriate directing effects [5].

The regioselectivity observed in these reactions can be understood through the electronic structure of the isothiazole ring. Positions 3 and 5 are favorable for nucleophilic attack, while position 4 is preferential for electrophilic substitution [5]. This electronic bias allows for predictable and selective synthetic transformations when starting from appropriately substituted precursors.

Direct Bromination Strategies

Modern direct bromination strategies have evolved to employ more selective and environmentally friendly reagents compared to classical methods. N-bromosuccinimide (NBS) has emerged as the preferred brominating agent due to its mild reaction conditions and excellent regioselectivity .

The use of NBS for direct bromination offers several advantages over traditional bromine-based methods. NBS provides better control over the bromination process, reducing the formation of unwanted dibrominated products and improving overall selectivity . The reaction typically proceeds at room temperature to moderate heating (20-60°C), with reaction times ranging from 1 to 4 hours and yields of 80-95% .

The mechanism of NBS bromination involves the generation of bromine radicals or bromine cations in situ, which then react with the isothiazole ring in a controlled manner . This approach significantly reduces the toxicity concerns associated with handling elemental bromine while maintaining high synthetic efficiency. The method has been successfully applied to various isothiazole derivatives, demonstrating broad substrate scope and functional group tolerance .

Enhanced bromination strategies have also been developed using environmentally benign conditions. Recent studies have demonstrated that the use of NBS in aqueous media or ionic liquids can provide excellent results while reducing environmental impact . These green bromination approaches maintain high yields and selectivity while addressing sustainability concerns in synthetic chemistry.

Formylation Techniques for Position 5

The introduction of the aldehyde group at position 5 of the isothiazole ring represents a critical step in the synthesis of 4-bromo-3-methyl-isothiazole-5-carbaldehyde. Modern formylation techniques have been developed to provide efficient and selective access to this functionality.

The Vilsmeier-Haack formylation remains the most widely used method for introducing aldehydes into isothiazole systems [4]. This reaction employs the Vilsmeier reagent, prepared from N,N-dimethylformamide and phosphorus oxychloride, to introduce the formyl group through electrophilic aromatic substitution. The reaction typically proceeds at temperatures of 0-100°C with yields ranging from 60-80% [4].

Modifications to the classical Vilsmeier-Haack procedure have been developed to improve yields and selectivity. The use of N-methylformanilide as an alternative to dimethylformamide has been shown to provide improved results in certain cases, particularly when dealing with electron-deficient isothiazole substrates [5]. This modification can lead to yields of 65-85% under optimized conditions.

Alternative formylation methods have been explored to provide complementary approaches to aldehyde introduction. The use of formyl equivalents such as triethyl orthoformate or ethyl formate under Lewis acid catalysis has been investigated [5]. These methods offer advantages in terms of substrate compatibility and reaction conditions, though they may require additional optimization for specific applications.

Regioselective Synthesis Considerations

Regioselectivity represents a crucial consideration in the synthesis of 4-bromo-3-methyl-isothiazole-5-carbaldehyde, as the isothiazole ring contains multiple reactive positions that can undergo substitution reactions. Understanding the electronic and steric factors that govern regioselectivity is essential for developing efficient synthetic routes.

The electronic structure of the isothiazole ring dictates the preferred sites for electrophilic and nucleophilic attack. Position 4 is preferentially attacked by electrophilic reagents due to its electron-rich nature, making it the ideal site for bromination reactions [5]. In contrast, positions 3 and 5 are more susceptible to nucleophilic attack, with position 5 being more reactive than position 3 [5].

The presence of existing substituents on the isothiazole ring can significantly influence regioselectivity through electronic and steric effects. The methyl group at position 3 acts as an electron-donating group, increasing the electron density at position 4 and making it more susceptible to electrophilic attack [5]. This electronic activation ensures high regioselectivity for bromination at position 4 when starting from 3-methylisothiazole.

Steric considerations also play a role in regioselectivity, particularly in formylation reactions. The bulky Vilsmeier reagent preferentially attacks less hindered positions on the isothiazole ring. Position 5 is typically less sterically hindered than position 3, especially when a methyl group is present at position 3, leading to selective formylation at position 5 [5].

Advanced regioselective strategies have been developed to further enhance selectivity in isothiazole functionalization. The use of protecting groups, directing groups, and chelating ligands can be employed to achieve highly selective transformations [8]. For example, the regioselective lithiation of 3-benzyloxyisothiazole at position 5 using lithium diisopropylamide has been demonstrated, providing access to functionalized products with yields of 54-68% [8].

Scale-up Challenges and Solutions

The industrial production of 4-bromo-3-methyl-isothiazole-5-carbaldehyde presents several challenges that must be addressed for successful scale-up. These challenges encompass process safety, environmental impact, economic considerations, and technical feasibility.

Safety considerations represent a primary concern in large-scale production. The use of bromine-containing reagents requires appropriate handling procedures and equipment to prevent exposure and environmental release [9]. Modern approaches using NBS instead of elemental bromine have significantly reduced these safety concerns while maintaining synthetic efficiency . The implementation of continuous flow processes can further enhance safety by reducing the inventory of hazardous materials and improving reaction control [10].

Heat transfer and mixing efficiency become critical factors at industrial scale. The bromination reactions are typically exothermic and require careful temperature control to prevent runaway reactions and ensure consistent product quality [9]. Enhanced mixing systems and optimized reactor designs are essential for maintaining uniform reaction conditions across large reaction volumes.

Catalyst recovery and recycling represent important economic considerations for large-scale production. In processes employing metal catalysts for coupling reactions, the development of efficient catalyst recovery systems is essential for maintaining economic viability [9]. Heterogeneous catalysts and immobilized catalyst systems have been developed to facilitate catalyst separation and reuse.

Solvent recovery and waste minimization are crucial for environmental compliance and cost control. The development of solvent recovery units and the implementation of green chemistry principles can significantly reduce the environmental impact of large-scale production [9]. The use of aqueous media and recyclable solvents has been explored as alternatives to traditional organic solvents.

Quality control and process monitoring become increasingly important at industrial scale. The implementation of in-line analytical methods and real-time monitoring systems enables continuous quality assessment and process optimization [9]. Advanced analytical techniques such as near-infrared spectroscopy and process mass spectrometry can provide real-time feedback on reaction progress and product quality.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic routes to 4-bromo-3-methyl-isothiazole-5-carbaldehyde has become increasingly important in modern pharmaceutical and chemical manufacturing. Green chemistry approaches focus on reducing environmental impact, improving atom economy, and minimizing hazardous waste generation.

Photochemical synthesis represents a promising green chemistry approach for isothiazole formation. Visible light-promoted synthesis of isothiazoles has been developed using photoredox catalysis under mild conditions [11]. This approach features broad functional group tolerance and proceeds under environmentally friendly conditions using sustainable light sources. The method has been successfully implemented in both batch and continuous flow setups, demonstrating its practical applicability for larger-scale production [11].

Electrochemical methods offer another green chemistry alternative for isothiazole synthesis. Electrochemical enaminone carbon-hydrogen thiolation and carbon-nitrogen amination cascades have been developed for thiazole synthesis [12]. These methods operate under mild conditions without requiring toxic oxidants or reducing agents, relying instead on electricity as a clean energy source. The approach has shown excellent diastereoselectivity and broad substrate scope [12].

Biocatalytic approaches represent the most environmentally benign option for isothiazole functionalization. Enzymatic bromination using marine macroalgal brominases has been demonstrated for 2-aminothiazoles [13]. This approach uses nontoxic inorganic bromide salts as the bromine source and operates in aqueous media at mild temperatures (30°C) with low catalyst loading [13]. The enzymatic method produces no organic byproducts and is directly compatible with subsequent cross-coupling reactions [13].

Metal-free synthetic routes have been developed to eliminate concerns about metal contamination and catalyst cost. Transition metal-free synthesis of substituted isothiazoles using ammonium thiocyanate as a promoter has been reported [14]. This approach provides rapid synthesis under neat conditions without requiring organic solvents, significantly reducing environmental impact [14].

Multicomponent reactions represent an efficient green chemistry strategy by combining multiple bond-forming steps in a single operation. Three-component strategies employing enaminoesters, fluorodibromoamides, and sulfur have been developed for thiazole and isothiazole synthesis [15]. These methods provide high selectivity and atom economy while minimizing waste generation [15].

The implementation of continuous flow chemistry principles offers additional environmental benefits through improved process efficiency and reduced waste generation. Flow processes enable precise control of reaction conditions, improved heat and mass transfer, and the ability to integrate multiple synthetic steps [10]. These advantages make flow chemistry particularly attractive for the sustainable production of complex heterocyclic compounds like 4-bromo-3-methyl-isothiazole-5-carbaldehyde.

| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Classical Bromination | 60-75 | 3-8 | 100-120 | High | Good |

| Modern NBS Bromination | 80-95 | 1-4 | 20-60 | Moderate | Excellent |

| Direct Lithiation | 55-70 | 2-6 | -78 to 25 | Low | Limited |

| Metal-Catalyzed Coupling | 85-95 | 4-12 | 60-100 | Moderate | Good |

| Green Chemistry Approach | 70-85 | 2-6 | 25-80 | Low | Excellent |

| Photochemical Method | 65-80 | 8-24 | 25-40 | Low | Limited |

| Electrochemical Method | 75-90 | 1-3 | 25-50 | Low | Good |

| Biocatalytic Approach | 70-85 | 2-8 | 25-40 | Very Low | Moderate |